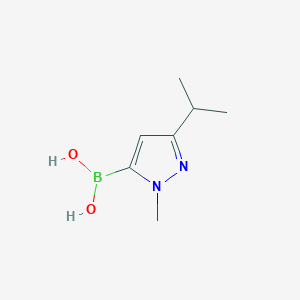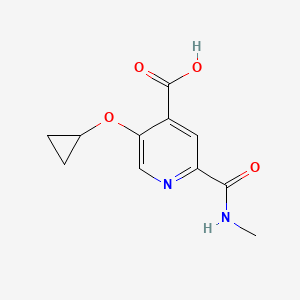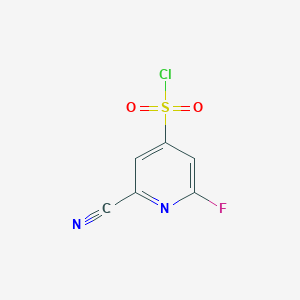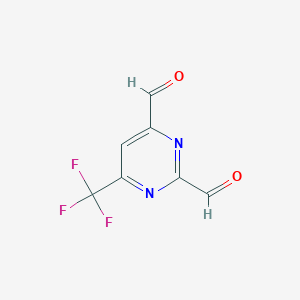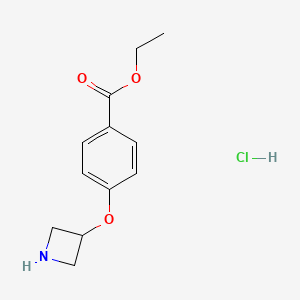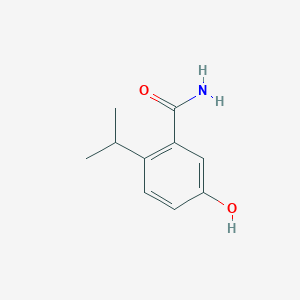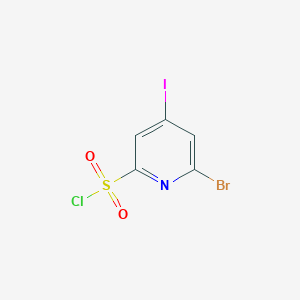
3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF3IO2S and a molecular weight of 370.52 g/mol . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with iodine at the 3-position and a trifluoromethyl group at the 5-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 3-iodo-5-(trifluoromethyl)benzene. One common method includes the reaction of 3-iodo-5-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process often includes steps for purification and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Reduction: Products include sulfinates and sulfides.
Oxidation: Products include sulfonic acids and sulfonates.
科学的研究の応用
3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets include nucleophilic sites on biomolecules or other chemical species, leading to the formation of covalent bonds and subsequent modifications .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the iodine substituent.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure with bromine instead of iodine.
3-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure with chlorine instead of iodine
Uniqueness
3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and properties. The iodine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable in certain synthetic applications .
特性
分子式 |
C7H3ClF3IO2S |
|---|---|
分子量 |
370.52 g/mol |
IUPAC名 |
3-iodo-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3ClF3IO2S/c8-15(13,14)6-2-4(7(9,10)11)1-5(12)3-6/h1-3H |
InChIキー |
KLGMUXNLOZGGAM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


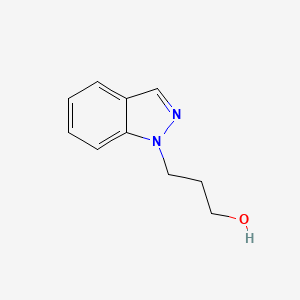
![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)

![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)

